Aqueous Solubility: 45-Fold Higher than 3,4-Diaminobenzoic Acid for Simplified Formulation
3,5-Diaminobenzoic acid dihydrochloride demonstrates a defined and high aqueous solubility of 0.1 g/mL (100 mg/mL) at 20°C . This is in stark contrast to its closest isomer, 3,4-diaminobenzoic acid, which has a solubility of only 2.2 mg/mL in water at 20°C . This represents a 45-fold difference in water solubility. While the free base (3,5-diaminobenzoic acid) is described with conflicting solubility data ranging from 'very soluble' to 'insoluble' [1], the dihydrochloride salt provides a quantifiable and reliable solubility value, eliminating uncertainty in aqueous applications.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 100 mg/mL (0.1 g/mL) at 20°C |
| Comparator Or Baseline | 3,4-Diaminobenzoic acid: 2.2 mg/mL at 20°C; 3,5-Diaminobenzoic acid free base: conflicting data (very soluble to insoluble) |
| Quantified Difference | 45-fold higher solubility for the dihydrochloride vs. 3,4-isomer |
| Conditions | Water solubility measured at 20°C |
Why This Matters
This quantitative difference dictates the choice of compound for aqueous-based assays and formulations, ensuring complete dissolution and avoiding precipitation issues.
- [1] NBInno. (2025). 3,5-Diaminobenzoic Acid: Synthesis & Applications in Pharmaceutical Chemistry. View Source
